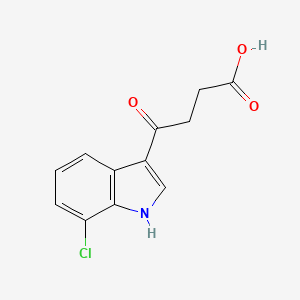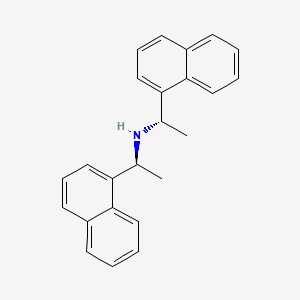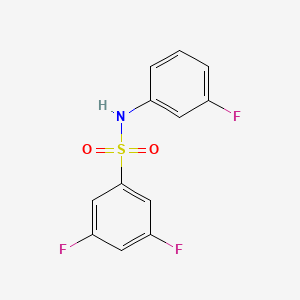
4-Bromo-1,8-dichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,8-dichloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 4 and 8 positions, respectively, on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,8-dichloroisoquinoline typically involves multi-step organic reactions. One common method starts with isoquinoline as the base structure. The process involves:
Bromination: Introduction of a bromine atom at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Chlorination: Introduction of chlorine atoms at the 1 and 8 positions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,8-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (for methoxylation) or aniline (for amination) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-amino-1,8-dichloroisoquinoline or 4-methoxy-1,8-dichloroisoquinoline.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer halogen atoms.
Scientific Research Applications
4-Bromo-1,8-dichloroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1,8-dichloroisoquinoline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-1,7-dichloroisoquinoline: Similar structure but with chlorine at the 7-position.
6-Bromo-1,3-dichloroisoquinoline: Bromine at the 6-position and chlorine at the 1 and 3 positions.
8-Bromo-4-chloroquinoline: A quinoline derivative with bromine and chlorine substitutions.
Uniqueness: 4-Bromo-1,8-dichloroisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for targeted synthesis and specific applications in research and industry.
Properties
Molecular Formula |
C9H4BrCl2N |
|---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-bromo-1,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)8-5(6)2-1-3-7(8)11/h1-4H |
InChI Key |
QKWHDONMXQZHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
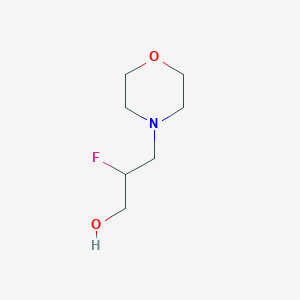
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
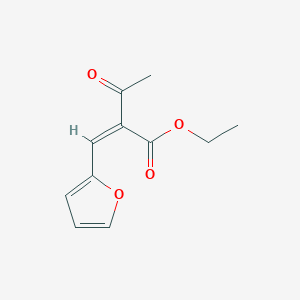
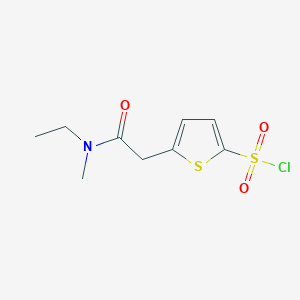
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
